L-Lysine, mono-1,2-dithiolane-3-pentanoate
Description
“L-Lysine, mono-1,2-dithiolane-3-pentanoate” is also known as DL-Lipoyl-L-lysine . It has a molecular formula of C14H28N2O4S2 . The compound is a substrate of lipoamidase .
Synthesis Analysis
The synthesis of 1,2-dithiolane-3-pentanoate, a component of the compound, involves reversible ring-opening polymerization . This process can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers .Molecular Structure Analysis
The molecular structure of “L-Lysine, mono-1,2-dithiolane-3-pentanoate” is represented by the formula C14H28N2O4S2 . Its IUPAC name is (2S)-2,6-Diaminohexanoic acid; 5-(dithiolan-3-yl)pentanoic acid .Chemical Reactions Analysis
The compound is related to α-Lipoic acid (ALA), which is 1,2-dithiolane-3-pentanoic acid . ALA has an asymmetric carbon atom existing in both R- and S- forms . The reduced molecule, 6,8-dimercaptooctanoic acid (dihydrolipoic acid, DHLA), also exists as R- and S- enantiomers .Future Directions
The future directions of “L-Lysine, mono-1,2-dithiolane-3-pentanoate” could be related to the potential therapeutic applications of L-Lysine and Lipoic Acid. For instance, L-Lysine has been suggested for use in treating herpes simplex virus infections , while Lipoic Acid has been used for its antioxidant properties and effects on insulin sensitivity and secretion .
properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943159 | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine, mono-1,2-dithiolane-3-pentanoate | |
CAS RN |
20902-53-8 | |
Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lipoyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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